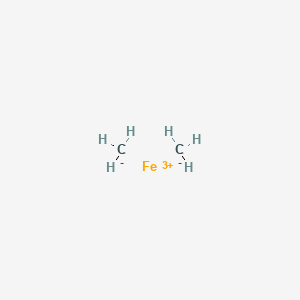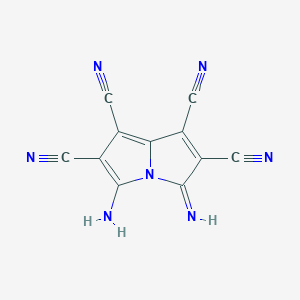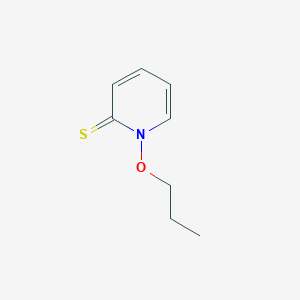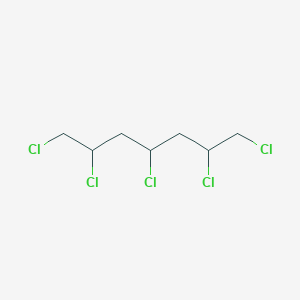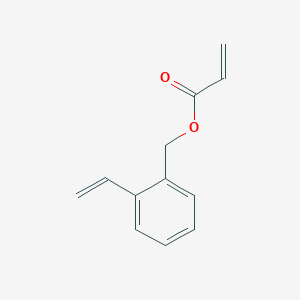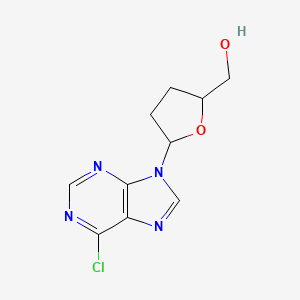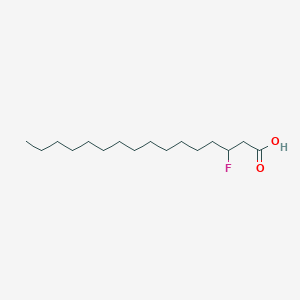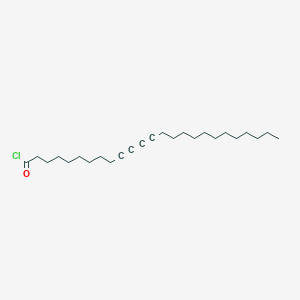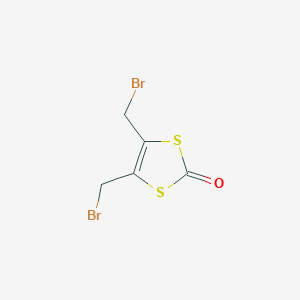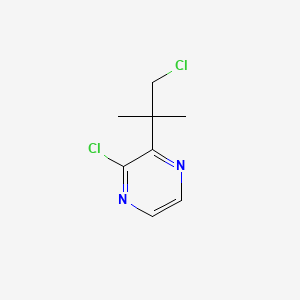
2-Chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structure:
- It belongs to the pyrazine family and contains chlorine and methyl groups.
- Pyrazines are heterocyclic compounds with a six-membered ring containing two nitrogen atoms.
- This compound has interesting properties due to its structural features.
2-Chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine: Cl∣CH3
∣
CH3−C(CH3)2−N−C(CH3)2−Cl
Vorbereitungsmethoden
- One approach is to react 2,3-dichloro-2-methylpropane with hydrazine to form the pyrazine ring.
Synthetic Routes: The synthesis of this compound involves various methods, including cyclization reactions.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While not widely produced industrially, it can be synthesized in the lab.
Analyse Chemischer Reaktionen
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the pyrazine core.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug candidates.
Industry: Limited applications, but it may find use in specialty chemicals.
Wirkmechanismus
Targets: Interacts with specific receptors or enzymes.
Pathways: Influences cellular processes (e.g., signaling pathways).
Specific Mechanism: Requires further study.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of chlorine and methyl groups sets it apart.
Similar Compounds:
Eigenschaften
CAS-Nummer |
124420-64-0 |
|---|---|
Molekularformel |
C8H10Cl2N2 |
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
2-chloro-3-(1-chloro-2-methylpropan-2-yl)pyrazine |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,5-9)6-7(10)12-4-3-11-6/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
TXXWYHYVGSSJKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)C1=NC=CN=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
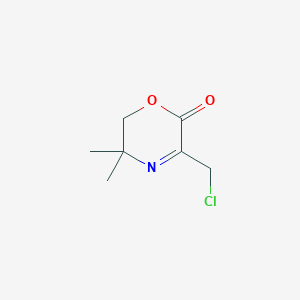
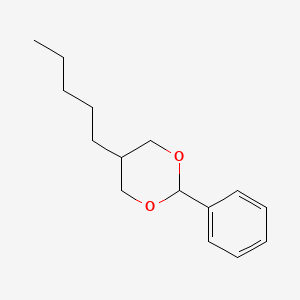
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
